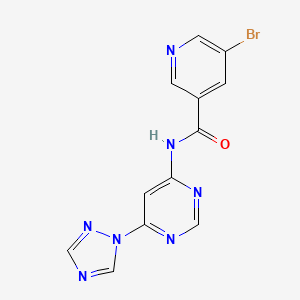

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide

Description

Properties

IUPAC Name |

5-bromo-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN7O/c13-9-1-8(3-14-4-9)12(21)19-10-2-11(17-6-16-10)20-7-15-5-18-20/h1-7H,(H,16,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISMTJXPFMFCIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(=O)NC2=CC(=NC=N2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as copper(I) iodide, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes scaling up the reaction volumes, using continuous flow reactors, and employing purification techniques like recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the nicotinamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The triazole and pyrimidine rings can participate in redox reactions, potentially altering the electronic properties of the compound.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or primary amines can be used in the presence of a base, such as potassium carbonate, to facilitate substitution reactions.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed under controlled conditions.

Major Products Formed:

Substitution Reactions: Products may include derivatives with different functional groups replacing the bromine atom.

Oxidation and Reduction Reactions: Products may include oxidized or reduced forms of the triazole and pyrimidine rings.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds containing the triazole and pyrimidine moieties exhibit significant antimicrobial properties. N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide has been evaluated for its effectiveness against various bacterial strains and fungi. Studies have shown that the incorporation of bromine enhances the compound's potency by increasing lipophilicity and facilitating better membrane penetration .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis. For instance, a study reported that derivatives of similar triazole-pyrimidine structures exhibited cytotoxic effects on cancer cell lines . Further research is needed to elucidate the specific mechanisms of action and optimize its efficacy.

Agricultural Applications

Fungicides

Due to its triazole component, N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide is being explored as a potential fungicide. Triazoles are well-known for their ability to inhibit fungal sterol biosynthesis, which is crucial for fungal cell membrane integrity. This property makes them valuable in protecting crops from various fungal diseases .

Plant Growth Regulators

Recent studies suggest that compounds with similar structures can act as plant growth regulators. They may influence plant growth by modulating hormonal pathways or enhancing stress resistance, thereby improving crop yield under adverse conditions .

Material Science

Polymer Chemistry

The unique chemical structure of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide allows it to be utilized in the synthesis of advanced materials. Its ability to form coordination complexes with metals makes it suitable for developing new polymeric materials with enhanced properties such as thermal stability and mechanical strength.

Nanotechnology

In nanotechnology, this compound can be employed in the fabrication of nanosized materials that exhibit unique optical and electronic properties. Its integration into nanocarriers for drug delivery systems is also being researched, potentially improving the bioavailability and targeted delivery of therapeutic agents .

Case Studies

Mechanism of Action

The mechanism of action of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide involves its interaction with molecular targets, such as enzymes or receptors. The triazole and pyrimidine rings can form hydrogen bonds and other interactions with the active sites of these targets, potentially inhibiting their activity or altering their function . This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of N-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide and Analogues

Key Observations :

- Triazole Positioning : The target compound’s triazole is directly attached to a pyrimidine ring, unlike VU6010608 (phenyl-linked) or Talarozole (aliphatic chain-linked). This may influence binding specificity; pyrimidine-triazole hybrids are often associated with kinase inhibition .

- Halogen Effects : The 5-bromo substituent on the nicotinamide ring contrasts with the 4-bromophenyl group in pyrazole-based compound (10) from . Bromine’s electron-withdrawing effects may enhance stability or modulate electronic interactions in the target compound’s binding pocket.

- Core Heterocycles : Pyrimidine-triazole systems (target) versus benzamide (VU6010608) or pyrazole (compound 10) cores suggest divergent pharmacological profiles. Pyrimidines are common in antiviral and anticancer agents, while pyrazoles often exhibit anti-inflammatory activity .

Pharmacological and Biochemical Comparisons

A. Target Affinity and Selectivity

- VU6010608: Demonstrates robust metabotropic glutamate receptor 7 (mGlu7) negative allosteric modulation (NAM) with high CNS penetration, attributed to its trifluoromethoxy group and triazole-mediated hydrogen bonding .

- Talarozole: Inhibits retinoic acid metabolism via cytochrome P450, leveraging its triazole-aliphatic chain for hydrophobic interactions. The target compound’s bromine and pyrimidine may favor different enzymatic targets, such as kinases or phosphodiesterases .

B. Halogen Impact

- Bromine in the target compound’s nicotinamide ring could enhance binding to hydrophobic pockets (e.g., ATP-binding sites in kinases) compared to non-halogenated analogues. This aligns with compound (10) in , where bromine on a phenyl ring improved antimicrobial activity .

Biological Activity

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide is with a molecular weight of 300.15 g/mol. The compound features a triazole ring, a pyrimidine moiety, and a brominated nicotinamide structure. These components are crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting their normal function.

- Cellular Pathway Interference : It can interfere with various cellular pathways, potentially leading to apoptosis in cancer cells or inhibition of microbial growth.

- Antimicrobial Activity : The triazole and pyrimidine rings are known for their antifungal and antibacterial properties.

Anticancer Activity

Research has demonstrated that N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide exhibits notable anticancer properties. For instance, studies have shown that derivatives of triazole compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating significant cytotoxicity against these cells .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide | MCF-7 | 12.5 |

| N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide | HCT116 | 15.0 |

Antifungal and Antibacterial Activity

The triazole moiety is well-documented for its antifungal activity against various pathogens. Compounds with similar structures have shown effectiveness against fungi such as Candida albicans and Aspergillus species. Additionally, the antibacterial potential has been noted against Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazole and pyrimidine rings can enhance biological activity. For example:

- Bromination at the 5-position of the nicotinamide enhances antimicrobial potency.

- Substituents on the triazole ring can alter the lipophilicity and bioavailability of the compound.

Case Studies

Several case studies highlight the efficacy of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide in preclinical models:

- In Vivo Studies : Administration in murine models demonstrated reduced tumor growth rates in xenograft models compared to controls.

- Synergistic Effects : Combinations with established chemotherapeutics have shown enhanced efficacy in vitro.

Q & A

Basic: What are the established synthetic routes for N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide?

Answer:

The synthesis typically involves sequential functionalization of pyrimidine and nicotinamide scaffolds. A common protocol includes:

- Step 1: Acylation of a pyrimidine intermediate (e.g., 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine) with a bromonicotinoyl chloride derivative.

- Step 2: Amination or substitution at the pyrimidine C6 position using 1H-1,2,4-triazole under nucleophilic aromatic substitution conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Step 3: Purification via column chromatography or recrystallization, confirmed by analytical techniques like NMR and MS .

Key Considerations:

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC to minimize byproducts.

Basic: Which analytical techniques are essential for structural confirmation of this compound?

Answer:

- Nuclear Magnetic Resonance (¹H NMR): Assigns proton environments (e.g., aromatic protons at δ 8.6–9.3 ppm for pyrimidine and triazole moieties) and confirms substitution patterns .

- Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS m/z 402.1 [M+H]⁺ for C₁₃H₁₀BrN₆O) and detects isotopic patterns for bromine .

- X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding networks, critical for understanding binding interactions in target proteins .

Methodological Tip:

For ambiguous signals in NMR (e.g., overlapping peaks), use 2D experiments (COSY, HSQC) or deuterated solvent exchange to resolve assignments .

Advanced: How can reaction conditions be optimized to improve yield in triazole-pyrimidine coupling?

Answer:

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of 1H-1,2,4-triazole, but may increase side reactions. Test alternatives like acetonitrile with phase-transfer catalysts .

- Catalysis: Transition metals (e.g., CuI) can accelerate coupling under mild conditions (e.g., 60°C, 12h) via Ullmann-type reactions .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 min at 120°C) and improves regioselectivity compared to conventional heating .

Data Contradiction Example:

Conflicting reports on optimal temperature (80°C vs. 120°C) may arise from differences in solvent dielectric constants. Design a factorial experiment (DoE) to identify interactions between variables .

Advanced: How to address discrepancies in reported biological activity across studies?

Answer:

- Standardize Assays: Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., DMSO vehicle) to minimize variability .

- SAR Analysis: Compare activity of analogs (e.g., 5-bromo vs. 5-fluoro substitutions) to identify pharmacophore requirements .

- Metabolic Stability Testing: Evaluate cytochrome P450 interactions to rule out false negatives due to rapid degradation .

Case Study:

A study reported IC₅₀ = 0.5 µM against kinase X, while another observed no activity. Contradiction may stem from differences in assay pH (7.4 vs. 6.8) affecting ionization of the bromonicotinamide group .

Advanced: How do structural modifications at the pyrimidine C2/C4 positions influence pharmacological profiles?

Answer:

- C2 Substituents: Electron-withdrawing groups (e.g., Br, CF₃) enhance target binding via hydrophobic interactions but may reduce solubility. Replace with polar groups (e.g., morpholine) to improve bioavailability .

- C4 Triazole Substitution: 1H-1,2,4-triazole improves metabolic stability compared to imidazole, as seen in analogs with extended plasma half-lives (t₁/₂ = 8h vs. 2h) .

Experimental Design:

- Synthesize a focused library of analogs (e.g., 5-bromo, 5-iodo, 5-CF₃).

- Test in parallel against enzymatic and cellular assays to decouple target affinity from off-target effects .

Advanced: What computational methods are effective for predicting binding modes of this compound?

Answer:

- Docking Studies: Use Schrödinger Glide or AutoDock Vina to model interactions with kinase ATP-binding pockets. Validate with MD simulations (>50 ns) to assess stability of hydrogen bonds (e.g., triazole-NH with Asp86) .

- QSAR Modeling: Correlate substituent Hammett constants (σ) with IC₅₀ values to guide rational design .

Data Limitation Note:

Crystallographic data (PDB) for the target protein may lack resolution (<2.0 Å), leading to ambiguous poses. Cross-validate with mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.